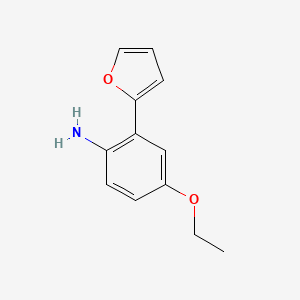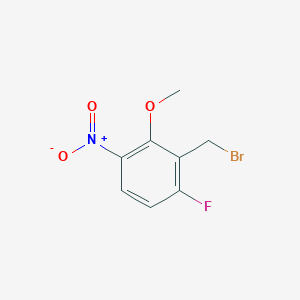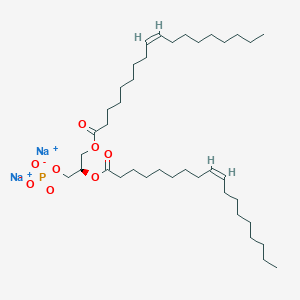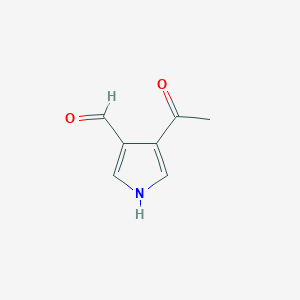
4-Bromo-5-ethoxypyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-ethoxypyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and ethoxy groups on the pyrrolidinone ring enhances its reactivity and potential for functionalization.
Vorbereitungsmethoden
The synthesis of 4-Bromo-5-ethoxypyrrolidin-2-one typically involves the bromination of a pyrrolidinone precursor. One effective method includes the conversion of 1-acetyl-4-phenyl-2-pyrrolidone into 1-acetyl-4-phenyl-3-pyrrolin-2-one by bromination-dehydrobromination with N-bromosuccinimide, catalyzed by azo-bisisobutyronitrile or UV irradiation . This method can be adapted to synthesize this compound by using appropriate starting materials and reaction conditions.
Analyse Chemischer Reaktionen
4-Bromo-5-ethoxypyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-ethoxypyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-ethoxypyrrolidin-2-one involves its interaction with specific molecular targets. The bromine and ethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5-ethoxypyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione . These compounds share a similar core structure but differ in their substituents, which influence their reactivity and biological activity. The presence of the bromine and ethoxy groups in this compound makes it unique and potentially more versatile in certain applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of bioactive molecules and complex heterocyclic compounds. Further studies on its mechanism of action and applications will continue to reveal its full potential.
Eigenschaften
Molekularformel |
C6H10BrNO2 |
|---|---|
Molekulargewicht |
208.05 g/mol |
IUPAC-Name |
4-bromo-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C6H10BrNO2/c1-2-10-6-4(7)3-5(9)8-6/h4,6H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
JYOUBXVAKABRPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(CC(=O)N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)

![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)


![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)

![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)


![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)


![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
